molecular formula C18H21N3O4S2 B274956 Diethyl 3-methyl-5-(pyridin-3-ylmethylcarbamothioylamino)thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-(pyridin-3-ylmethylcarbamothioylamino)thiophene-2,4-dicarboxylate

Cat. No. B274956
M. Wt: 407.5 g/mol
InChI Key: KZDGVBUEPFFATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 3-methyl-5-(pyridin-3-ylmethylcarbamothioylamino)thiophene-2,4-dicarboxylate, also known as DMTD, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMTD belongs to the class of thiophene derivatives and has a molecular formula of C21H23N3O4S2.

Mechanism of Action

The mechanism of action of Diethyl 3-methyl-5-(pyridin-3-ylmethylcarbamothioylamino)thiophene-2,4-dicarboxylate involves the inhibition of various signaling pathways involved in cancer cell growth and proliferation. Diethyl 3-methyl-5-(pyridin-3-ylmethylcarbamothioylamino)thiophene-2,4-dicarboxylate has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. Diethyl 3-methyl-5-(pyridin-3-ylmethylcarbamothioylamino)thiophene-2,4-dicarboxylate has also been found to inhibit the activation of STAT3, a transcription factor that plays a key role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Diethyl 3-methyl-5-(pyridin-3-ylmethylcarbamothioylamino)thiophene-2,4-dicarboxylate has been found to have several biochemical and physiological effects. Diethyl 3-methyl-5-(pyridin-3-ylmethylcarbamothioylamino)thiophene-2,4-dicarboxylate has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases. Diethyl 3-methyl-5-(pyridin-3-ylmethylcarbamothioylamino)thiophene-2,4-dicarboxylate has also been found to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and the development of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using Diethyl 3-methyl-5-(pyridin-3-ylmethylcarbamothioylamino)thiophene-2,4-dicarboxylate in lab experiments include its high potency, low toxicity, and ease of synthesis. However, the limitations of using Diethyl 3-methyl-5-(pyridin-3-ylmethylcarbamothioylamino)thiophene-2,4-dicarboxylate in lab experiments include its limited solubility in water and its instability under certain conditions.

Future Directions

Future research directions for Diethyl 3-methyl-5-(pyridin-3-ylmethylcarbamothioylamino)thiophene-2,4-dicarboxylate include further studies on its mechanism of action, its potential applications in other disease models, and the development of analogs with improved pharmacological properties. Additionally, further studies are needed to investigate the safety and toxicity of Diethyl 3-methyl-5-(pyridin-3-ylmethylcarbamothioylamino)thiophene-2,4-dicarboxylate in vivo and its potential interactions with other drugs.

Synthesis Methods

Diethyl 3-methyl-5-(pyridin-3-ylmethylcarbamothioylamino)thiophene-2,4-dicarboxylate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of Diethyl 3-methyl-5-(pyridin-3-ylmethylcarbamothioylamino)thiophene-2,4-dicarboxylate was first reported in 2014 by a group of researchers who used a combination of microwave-assisted and conventional heating methods. The synthesis method involves the reaction of 3-methylthiophene-2,4-dicarboxylic acid with pyridine-3-carboxylic acid, followed by a series of reactions involving the use of various chemical reagents.

Scientific Research Applications

Diethyl 3-methyl-5-(pyridin-3-ylmethylcarbamothioylamino)thiophene-2,4-dicarboxylate has shown potential applications in scientific research, particularly in the field of medicinal chemistry. Research studies have shown that Diethyl 3-methyl-5-(pyridin-3-ylmethylcarbamothioylamino)thiophene-2,4-dicarboxylate exhibits anti-inflammatory, anti-oxidant, and anti-cancer properties. Diethyl 3-methyl-5-(pyridin-3-ylmethylcarbamothioylamino)thiophene-2,4-dicarboxylate has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

Product Name

Diethyl 3-methyl-5-(pyridin-3-ylmethylcarbamothioylamino)thiophene-2,4-dicarboxylate

Molecular Formula

C18H21N3O4S2

Molecular Weight

407.5 g/mol

IUPAC Name

diethyl 3-methyl-5-(pyridin-3-ylmethylcarbamothioylamino)thiophene-2,4-dicarboxylate

InChI

InChI=1S/C18H21N3O4S2/c1-4-24-16(22)13-11(3)14(17(23)25-5-2)27-15(13)21-18(26)20-10-12-7-6-8-19-9-12/h6-9H,4-5,10H2,1-3H3,(H2,20,21,26)

InChI Key

KZDGVBUEPFFATD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NCC2=CN=CC=C2

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NCC2=CN=CC=C2

Origin of Product

United States

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